molecular formula C11H15BrN2O2 B14689477 5-Bromo-3-cyclopentyl-1,6-dimethyluracil CAS No. 32000-82-1

5-Bromo-3-cyclopentyl-1,6-dimethyluracil

Cat. No.: B14689477
CAS No.: 32000-82-1
M. Wt: 287.15 g/mol
InChI Key: UEKGKTSCDCCRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-cyclopentyl-1,6-dimethyluracil (CAS: 32000-82-1) is a brominated uracil derivative with the molecular formula C₁₁H₁₅BrN₂O₂ and the systematic name 5-bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4-dione . Its structure features a uracil core substituted with a bromine atom at position 5, a cyclopentyl group at position 3, and methyl groups at positions 1 and 5. The SMILES notation is CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br, and its InChIKey is UEKGKTSCDCCRKX-UHFFFAOYSA-N .

Key physicochemical properties include a predicted collision cross-section (CCS) of 159.2 Ų for the [M+H]+ adduct, which may inform its behavior in mass spectrometry-based analyses .

Properties

CAS No.

32000-82-1

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

5-bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15BrN2O2/c1-7-9(12)10(15)14(11(16)13(7)2)8-5-3-4-6-8/h8H,3-6H2,1-2H3

InChI Key

UEKGKTSCDCCRKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

5-Bromo-3-cyclopentyl-1,6-dimethyluracil (C₁₁H₁₅BrN₂O₂) features a uracil core substituted with a bromine atom at position 5, a cyclopentyl group at position 3, and methyl groups at positions 1 and 6. Its molecular architecture renders it a versatile intermediate for studying nucleic acid analog interactions and designing antiviral or anticancer agents. The compound’s SMILES notation (CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br) and InChIKey (UEKGKTSCDCCRKX-UHFFFAOYSA-N) provide unambiguous identifiers for analytical validation.

Preparation Methods

Bromination of 3-Cyclopentyl-1,6-dimethyluracil

The critical step in synthesizing this compound is the regioselective bromination of the precursor.

Reaction Conditions and Optimization

Source identifies 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the preferred brominating agent, offering superior yields compared to alternatives like bromine or N-bromosuccinimide (NBS). Key optimization parameters include:

Parameter Optimal Condition Impact on Yield/Purity
Solvent Polar aprotic (e.g., DMF, THF) Enhances reagent solubility and reactivity
Temperature 0–25°C Minimizes side reactions
Molar Ratio 1:1 (precursor:DBDMH) Prevents over-bromination
Reaction Time 2–4 hours Ensures complete conversion

The use of DBDMH under controlled conditions ensures electrophilic bromination at position 5, driven by the electron-donating effects of the cyclopentyl and methyl groups.

Workup and Purification

Post-bromination, the crude product is isolated via:

  • Quenching : Addition of ice-cold water to terminate the reaction.
  • Extraction : Partitioning between ethyl acetate and water to remove polar impurities.
  • Drying : Anhydrous sodium sulfate to eliminate residual moisture.
  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients achieves >95% purity.

Mechanistic Insights

Bromination proceeds via electrophilic aromatic substitution (EAS), where DBDMH generates a bromonium ion (Br⁺) that attacks the electron-rich position 5 of the uracil ring. The cyclopentyl group at position 3 exerts a steric and electronic influence, directing bromine to the para position relative to the nitrogen atoms. Competing pathways, such as dibromination or oxidation, are suppressed by maintaining low temperatures and stoichiometric reagent ratios.

Analytical Characterization

Post-synthesis validation relies on spectroscopic and chromatographic techniques:

Technique Key Data Reference
¹H NMR δ 1.55 (cyclopentyl CH₂), δ 3.30 (N-CH₃)
LC-MS [M+H]⁺ m/z 287.04
HPLC Retention time: 8.2 min (95% purity)

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopentyl-1,6-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil involves its incorporation into DNA in place of thymine. This substitution can lead to base-pairing errors during DNA replication, resulting in mutations. The compound can exist in different tautomeric forms, which can pair with either adenine or guanine, leading to point mutations .

Comparison with Similar Compounds

a) 5-Bromo-3-cyclohexyl-1,6-dimethyluracil

  • Molecular Formula : C₁₂H₁₇BrN₂O₂
  • Key Differences : Cyclohexyl substituent (bulkier, more lipophilic) vs. cyclopentyl.
  • Implications : Increased steric hindrance may reduce binding affinity to target enzymes (e.g., photosystem II inhibitors in plants) compared to the cyclopentyl analogue .

b) 5-Bromo-3-s-butyl-6-methyluracil

  • Molecular Formula : C₉H₁₃BrN₂O₂
  • Key Differences : s-butyl group (branched alkyl) vs. cyclopentyl.
  • Implications: Branched alkyl chains may enhance solubility in nonpolar solvents but reduce metabolic stability .

c) 5-Bromo-3-isopropyl-6-methyluracil

  • Molecular Formula : C₈H₁₁BrN₂O₂
  • Key Differences : Isopropyl group (smaller, less lipophilic) vs. cyclopentyl.
  • Implications : Smaller substituents could improve bioavailability but decrease persistence in soil .

d) 3-tert-Butyl-5-chloro-6-methyluracil

  • Molecular Formula : C₉H₁₃ClN₂O₂
  • Key Differences : Chlorine (less electronegative) replaces bromine; tert-butyl group (highly steric) replaces cyclopentyl.
  • Implications : Chlorine’s lower leaving-group ability may reduce reactivity in nucleophilic substitution reactions critical for herbicidal activity .

Physicochemical and Functional Comparison

Compound Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Predicted CCS [M+H]+ (Ų) Potential Applications
5-Bromo-3-cyclopentyl-1,6-dimethyluracil C₁₁H₁₅BrN₂O₂ Br (5), cyclopentyl (3), CH₃ (1,6) 287.16 159.2 Herbicide lead candidate
5-Bromo-3-cyclohexyl-1,6-dimethyluracil C₁₂H₁₇BrN₂O₂ Br (5), cyclohexyl (3), CH₃ (1,6) 301.18 N/A Lipophilic herbicide derivative
5-Bromo-3-s-butyl-6-methyluracil C₉H₁₃BrN₂O₂ Br (5), s-butyl (3), CH₃ (6) 261.12 N/A Soil-applied herbicide
3-tert-Butyl-5-chloro-6-methyluracil C₉H₁₃ClN₂O₂ Cl (5), tert-butyl (3), CH₃ (6) 216.67 N/A Enzyme inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.